molecular formula C22H25N3O B14316221 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline CAS No. 106015-61-6

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline

Cat. No.: B14316221
CAS No.: 106015-61-6
M. Wt: 347.5 g/mol
InChI Key: ATCIPPXJANFAGG-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the alkylation of the piperazine ring with an ethyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline
  • 2-(4-Ethylpiperazin-1-yl)-4-(4-hydroxyphenyl)quinoline
  • 2-(4-Ethylpiperazin-1-yl)-4-(4-chlorophenyl)quinoline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline stands out due to the specific combination of its substituents, which confer unique chemical properties and potential applications. The presence of the 4-methoxyphenyl group enhances its lipophilicity, while the 4-ethylpiperazinyl group can improve its solubility and bioavailability. These features make it a valuable compound for further research and development.

Properties

CAS No.

106015-61-6

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C22H25N3O/c1-3-24-12-14-25(15-13-24)22-16-20(17-8-10-18(26-2)11-9-17)19-6-4-5-7-21(19)23-22/h4-11,16H,3,12-15H2,1-2H3

InChI Key

ATCIPPXJANFAGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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